

(Tributylstannyl)methanol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tributylstannyl)methanol

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An In-Depth Technical Guide to **(Tributylstannyl)methanol** for Advanced Synthesis

Introduction

The Role of Organostannanes in Modern Synthesis

Organostannane compounds, which are defined by the presence of at least one tin-carbon bond, have become essential tools in modern organic synthesis.^[1] Their rise to prominence is closely linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction.^[1] This powerful method for forming carbon-carbon bonds enables the coupling of organostannanes with various organic halides and triflates, providing a pathway to complex molecules like pharmaceuticals and natural products.^[1] Beyond cross-coupling, organostannanes are valuable in radical chemistry and transmetalation reactions, highlighting their versatility.^[1]

(Tributylstannyl)methanol: A Versatile Hydroxymethyl Anion Synthon

(Tributylstannyl)methanol, with the chemical formula $C_{13}H_{30}OSn$, is a colorless to pale yellow oil that uniquely combines a nucleophilic tributylstannyl group with a functional hydroxymethyl group.^{[1][2][3]} This structure makes it a highly effective and storable hydroxymethyl anion equivalent. Its primary utility is in the direct introduction of a hydroxymethyl ($-CH_2OH$) group into organic molecules, a crucial transformation in synthetic chemistry.^[1] This capability is most notably exploited in palladium-catalyzed Stille cross-coupling reactions, where the tributylstannyl moiety facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, forming a new carbon-carbon bond.^[1]

Physicochemical Properties and Data

(Tributylstanny)methanol is an organotin compound that requires careful handling due to its toxicity.^{[2][4]} It is typically stored under refrigeration and away from moisture to prevent degradation.^[5] Its solubility in common organic solvents like chloroform and dichloromethane makes it compatible with a wide range of reaction conditions.^[6]

Property	Value	Source(s)
Molecular Weight	321.09 g/mol	[1] [5] [7]
Chemical Formula	C ₁₃ H ₃₀ OSn	[1] [2] [8]
CAS Number	27490-33-1	[1] [2] [8]
Appearance	Colorless to yellowish oil/liquid	[1] [2] [3] [5]
Boiling Point	110 °C @ 0.01 Torr	[3] [6]
Storage Conditions	2-8°C Refrigerator or < -15°C, Keep Dry	[5]
Solubility	Chloroform, Dichloromethane	[6]
InChI Key	MKBQBFPNTLPOIV- UHFFFAOYSA-N	[1] [8]

Synthesis and Purification

Mechanistic Overview

The most common and efficient synthesis of **(tributylstanny)methanol** involves the *in situ* generation of tributylstannyllithium, which then acts as a nucleophile, attacking an electrophilic formaldehyde source like paraformaldehyde. The process begins with the deprotonation of diisopropylamine by *n*-butyllithium to form lithium diisopropylamide (LDA). Tributyltin hydride is then deprotonated by LDA to generate the highly reactive tributylstannyllithium. This potent nucleophile subsequently adds to paraformaldehyde, and an aqueous workup yields the final **(tributylstanny)methanol** product. The entire reaction must be conducted under a strictly inert atmosphere to prevent the oxidation of the reagents and intermediates.^{[9][10][11]}

Detailed Experimental Protocol

This protocol is adapted from established procedures, such as those published in *Organic Syntheses*.^[11]

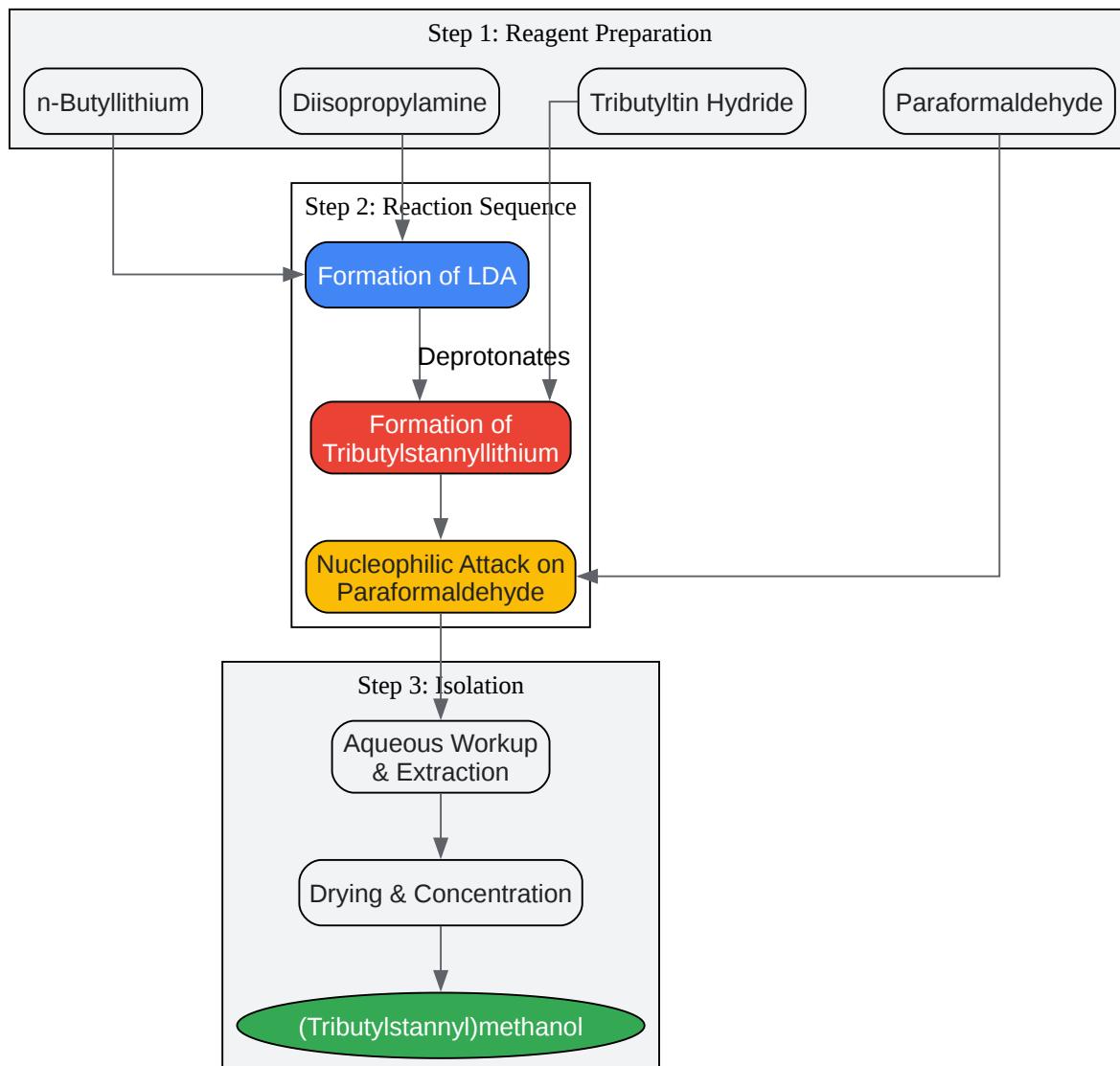
Materials and Equipment:

- Three-necked, round-bottomed flask (500 mL), oven-dried
- Magnetic stirrer and stir bar
- Pressure-equalizing dropping funnel, rubber septa, and argon inlet adapter
- Syringes
- Diisopropylamine (distilled from CaH_2)
- Anhydrous tetrahydrofuran (THF, distilled from sodium benzophenone ketyl)
- n-Butyllithium (1.6 M in hexane), titrated
- Tributyltin hydride (freshly prepared or commercial)
- Paraformaldehyde (dried over P_2O_5)
- Petroleum ether, water, saturated sodium chloride solution
- Anhydrous sodium sulfate

Step-by-Step Procedure:

- Apparatus Setup: Assemble the dry glassware under a positive pressure of argon. This inert atmosphere is critical to prevent the reaction of the lithium reagents and tin hydride with atmospheric oxygen and moisture.
- LDA Formation: Charge the flask with diisopropylamine (13.7 mL, 0.098 mol) and anhydrous THF (120 mL).^{[10][11]} Cool the solution in an ice-water bath. Add n-butyllithium (58.4 mL of 1.60 M solution, 0.093 mol) dropwise via syringe over 15 minutes.^{[10][11]} Stir for 30 minutes. The formation of LDA creates a strong, non-nucleophilic base necessary for the next step.

- Tributylstannyllithium Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL).[10][11] Add this solution dropwise to the cold LDA solution via the dropping funnel over 50 minutes.[11] Stir for an additional 30 minutes. The deprotonation of the tin hydride is rapid and yields the key nucleophile.
- Reaction with Paraformaldehyde: Add paraformaldehyde (3.57 g, 0.119 mol) to the reaction mixture in one portion.[10][11] Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The heterogeneous mixture should become a clear, colorless solution, indicating the completion of the reaction.[11]
- Workup and Extraction: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL).[10][11] Separate the aqueous layer and extract it once more with petroleum ether (150 mL).[11] The use of a nonpolar solvent like petroleum ether ensures the organometallic product remains in the organic phase.
- Final Wash and Drying: Combine the organic layers and wash with saturated sodium chloride solution (200 mL) to remove residual water.[11] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10][11] This yields approximately 30 g of **(tributylstannyly)methanol** as a colorless oil.[10][11] The crude product is often pure enough for subsequent use.[10]
- Purification (Optional): If higher purity is required, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[11]



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Caption: Synthetic workflow for **(Tributylstanny)methanol**.

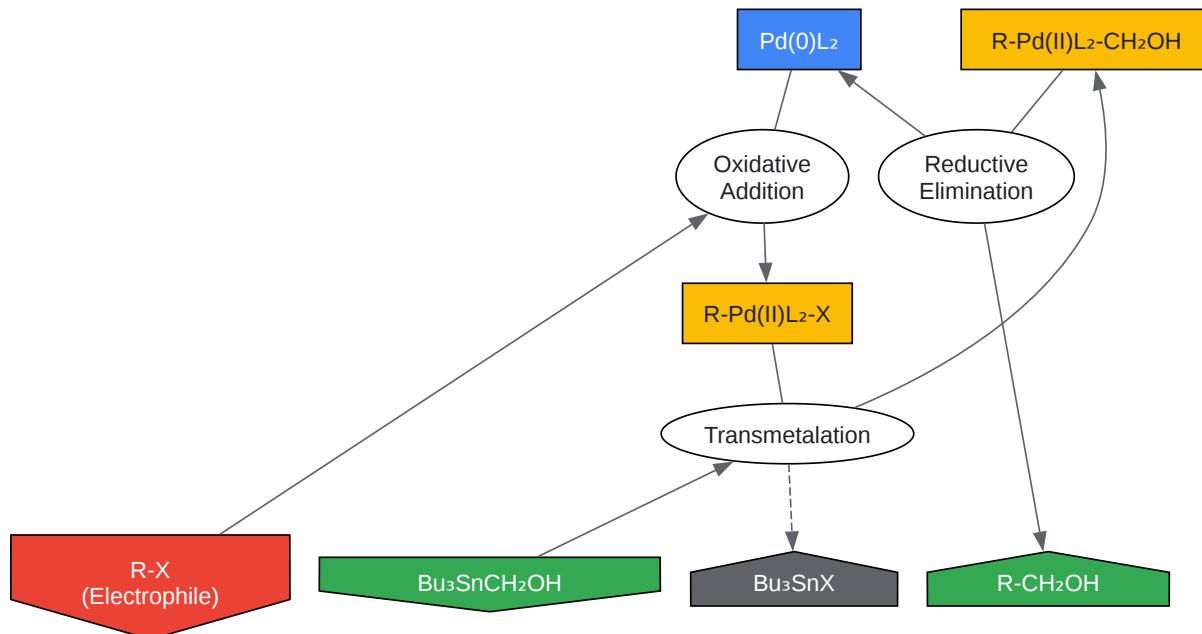
Core Applications in Organic Synthesis

The Stille Cross-Coupling Reaction

The most significant application of **(tributylstanny)methanol** is its role as a nucleophilic partner in the Stille cross-coupling reaction.^[1] This palladium-catalyzed reaction allows for the formation of a C-C bond by coupling the stannane with an organic electrophile (R-X), such as an aryl or vinyl halide/triflate. In this context, **(tributylstanny)methanol** effectively transfers its hydroxymethyl group to the electrophile, resulting in the product R-CH₂OH. This transformation is highly valued for its functional group tolerance and reliability.^[1]

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile, forming a Pd(II) complex.
- Transmetalation: The organostannane, **(tributylstanny)methanol**, transfers its hydroxymethyl group to the palladium center, displacing the halide/triflate and forming a new Pd(II)-CH₂OH complex. The tributyltin halide is released as a byproduct.
- Reductive Elimination: The coupled product, R-CH₂OH, is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Other Synthetic Applications

- Functional Group Interconversions: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivative, providing access to other important functional groups.^[1]
- Radical-Mediated Transformations: The relatively weak tin-carbon bond allows **(tributylstannylmethanol** to participate in radical chemistry.^[1]
- Synthesis of Derivatives: It serves as a precursor for other useful reagents, such as **tributyl[(methoxymethoxy)methyl]stannane**, which is also a hydroxymethyl anion equivalent

but with a protected alcohol.[9][11]

Handling, Safety, and Disposal

(Tributylstannyl)methanol is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood.

- **Toxicity:** It is toxic if swallowed (H301) and harmful in contact with skin (H312).[4][12] It also causes skin and serious eye irritation (H315, H319).[4][12] Prolonged or repeated exposure can cause damage to organs.[12]
- **Environmental Hazard:** This compound is very toxic to aquatic life with long-lasting effects (H410).[4][12] Release to the environment must be strictly avoided.[4]
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.[12]
- **Handling:** Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale.[12] Keep the container tightly closed when not in use.[12]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][12]

Conclusion

(Tributylstannyl)methanol is a cornerstone reagent in synthetic organic chemistry, providing a reliable and efficient method for introducing the hydroxymethyl group. Its primary role as a hydroxymethyl anion equivalent in Stille cross-coupling reactions has cemented its importance in the synthesis of complex molecules for research, drug development, and materials science. While its utility is immense, the inherent toxicity of organotin compounds necessitates rigorous safety protocols during handling and disposal to ensure the protection of both researchers and the environment.

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- (TRIBUTYLSTANNYL)

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- To cite this document: BenchChem. [(Tributylstannyl)methanol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3082698#tributylstannyl-methanol-molecular-weight\]](https://www.benchchem.com/product/b3082698#tributylstannyl-methanol-molecular-weight)

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